![molecular formula C8H10N4O2 B13320573 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)
7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Another approach includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. For example, the use of supercritical carbon dioxide in the presence of a catalytic amount of ZnCl2 has been reported to be effective for the synthesis of similar triazolopyrimidine compounds .
化学反応の分析
Types of Reactions
7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chlorides, ethyl acetoacetate, and various catalysts such as ZnCl2 . Reaction conditions often involve controlled temperatures and pressures to ensure regioselectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield substituted triazolopyrimidinones .
科学的研究の応用
7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an antiviral, antibacterial, and anticancer agent
Biological Research: It has been used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as SARS-CoV-2 main protease, by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
Similar compounds to 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one include:
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
What sets this compound apart from similar compounds is its methoxymethyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
7-(methoxymethyl)-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O2/c1-5-9-8-10-7(13)3-6(4-14-2)12(8)11-5/h3H,4H2,1-2H3,(H,9,10,11,13) |
InChIキー |
JKJLJFOVTIVTCP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=CC(=O)NC2=N1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


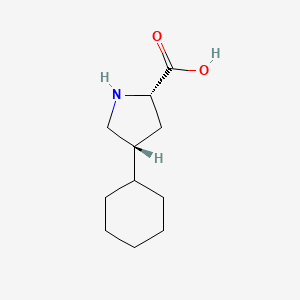
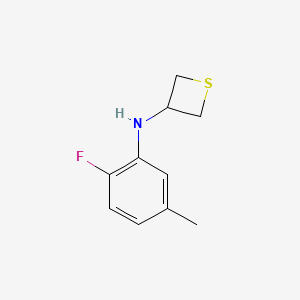
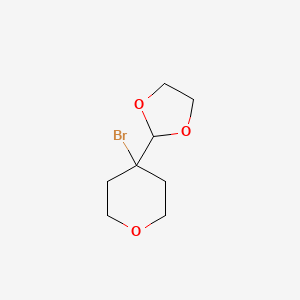
![Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)
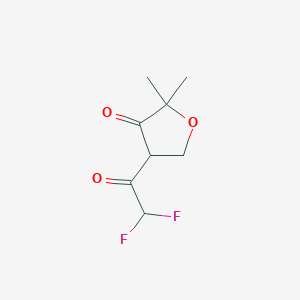
![(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13320525.png)
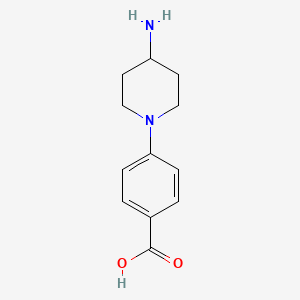
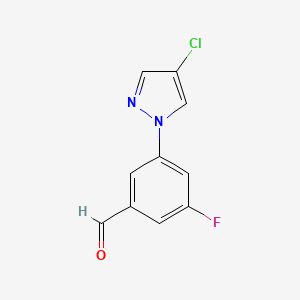
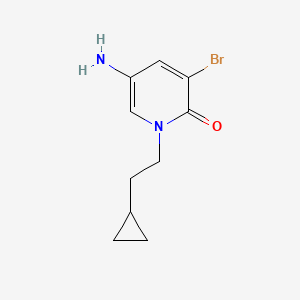
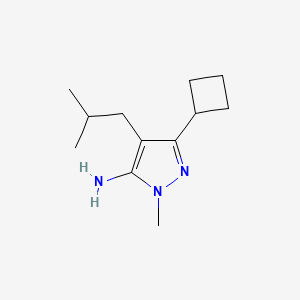
![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)
![3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13320566.png)
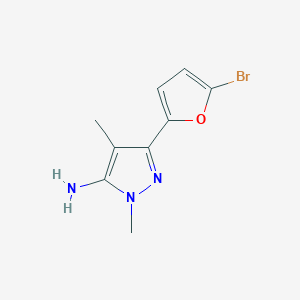
![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)
